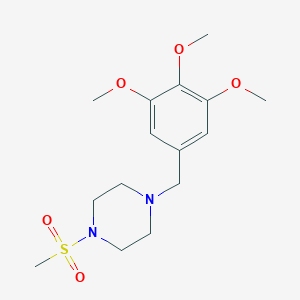![molecular formula C18H21FN2O3S B249200 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing substrate binding. It is also believed that this compound exerts its anticancer effects by inducing apoptosis in cancer cells. The exact mechanism by which this compound exhibits its antidepressant-like effects is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the regulation of cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit potent anticancer activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One direction is the study of the mechanism of action of this compound in greater detail. This could involve the use of various biochemical and biophysical techniques to study the interaction of this compound with enzymes and cancer cells. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could involve the use of animal models to study the absorption, distribution, metabolism, and excretion of this compound in the body. Additionally, the study of the potential use of this compound in the treatment of various diseases such as cancer and depression could be a promising direction for future research.
Synthesemethoden
The synthesis of 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-fluorobenzyl chloride with 4-methoxyphenylsulfonyl piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the compound obtained using this method is typically high, and the purity of the compound can be improved using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential use as an antidepressant, as it has been shown to exhibit antidepressant-like effects in animal models.
Eigenschaften
Produktname |
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H21FN2O3S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
InChI-Schlüssel |
DSQHUDOWPMOGPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)

![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)




